Lauralkonium

概要

説明

ラウラコニウムクロリドは、第四級アンモニウム化合物であり、特に化粧品や医薬品など、さまざまな業界で広く使用されています。防腐剤や帯電防止剤としての特性で知られています。 この化合物は、微生物の増殖を抑制する効果があり、製品の保存期間を延ばします 。 その化学構造は、分子式C29H44ClNO2で表されます .

準備方法

合成経路と反応条件

ラウラコニウムクロリドは、第三級アミンをアルキルハライドで四級化する一連の化学反応によって合成されます。このプロセスは通常、次の手順を含みます。

第三級アミンの調製: 第三級アミンは、第二級アミンをアルキルハライドと制御された条件下で反応させることで調製されます。

四級化反応: 次に、第三級アミンを、ドデシルクロリドなどのアルキルハライドと、エタノールなどの溶媒の存在下で反応させます。

工業生産方法

工業的な環境では、ラウラコニウムクロリドの製造は、大規模な四級化反応を含みます。このプロセスは、最終製品の高収率と純度を確保するために最適化されています。 温度、圧力、溶媒濃度などの反応条件は、目的の製品仕様を達成するために慎重に制御されます .

化学反応の分析

反応の種類

ラウラコニウムクロリドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を生成することができます。

還元: 還元反応は、ラウラコニウムクロリドをその還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化物が生成されるのに対し、置換反応によってさまざまな第四級アンモニウム塩が生成される可能性があります .

科学研究への応用

ラウラコニウムクロリドは、次のものを含め、さまざまな科学研究に広く応用されています。

化学: 有機合成における相間移動触媒として使用されます。

生物学: 細胞膜に対するその影響を調査するために、細胞培養研究で使用されます。

医学: 眼科用溶液やその他の医薬品製剤の防腐剤として使用されます。

産業: 帯電防止剤と防腐剤としての特性により、シャンプーやコンディショナーなどのパーソナルケア製品の配合に適用されます.

科学的研究の応用

Pharmaceutical Applications

-

Ophthalmic Formulations

Study Findings PCT application WO 94/15597 Demonstrated compatibility with NSAIDs and anti-glaucoma agents. US Patent 5603929 Highlighted its effectiveness in preserving ocular formulations against microbial contamination. - Transdermal Drug Delivery

Cosmetic and Personal Care Products

This compound chloride is frequently found in personal care products due to its conditioning and antimicrobial properties. It acts as a preservative and enhances the stability of formulations.

- Skin Care Products : Used for its emulsifying properties, helping to stabilize creams and lotions.

- Hair Care Products : Functions as a conditioning agent, improving texture and manageability.

Antimicrobial Applications

This compound chloride exhibits significant antimicrobial activity against a variety of pathogens, making it valuable in disinfectants and sanitizers.

- Effectiveness Against Bacteria : Studies have shown that this compound chloride can effectively reduce microbial load on surfaces and skin, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL for certain bacteria .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2 |

Case Studies

- Ophthalmic Drug Preservation

- Antibacterial Efficacy on Fabrics

作用機序

ラウラコニウムクロリドは、主に細胞膜との相互作用を通じてその効果を発揮します。この化合物は、微生物細胞膜の脂質二重層を破壊し、細胞溶解と死をもたらします。このメカニズムは、細菌や真菌などの幅広い微生物に対して特に効果的です。 分子標的は、細胞の完全性を維持するために不可欠な膜リン脂質とタンパク質が含まれます .

類似化合物との比較

ラウラコニウムクロリドは、次のような他の第四級アンモニウム化合物と比較されることがよくあります。

ベンザルコニウムクロリド: 構造と機能は似ていますが、アルキル鎖の長さが異なります。

セタルトリモニウムクロリド: 同様の用途で使用されますが、アルキル鎖の長さが異なります。

ステアラルコニウムクロリド: 主にヘアケア製品のコンディショニング剤として使用されます.

独自性

ラウラコニウムクロリドは、その特定のアルキル鎖の長さのためにユニークであり、疎水性と親水性のバランスが取れています。 このバランスにより、防腐剤と帯電防止剤としての効果が向上し、幅広い用途に適しています .

生物活性

Lauralkonium, a quaternary ammonium compound, is widely recognized for its biological activity, particularly in antimicrobial applications. This article delves into its mechanisms, efficacy, and various studies that highlight its biological interactions.

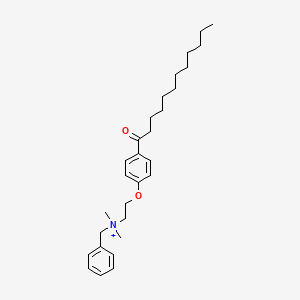

Chemical Structure and Properties

This compound is primarily known in its chloride form, this compound chloride (LAC), which consists of a long-chain fatty acid (lauric acid) linked to a quaternary ammonium group. This structure contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. It is commonly used as a preservative in pharmaceutical formulations due to its effectiveness against bacteria, fungi, and viruses.

Efficacy Against Microorganisms

Research has shown that this compound chloride is effective against both Gram-positive and Gram-negative bacteria. A study evaluated its antimicrobial activity using known strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The results indicated that LAC could inhibit the growth of these organisms at specific concentrations, demonstrating its potential as an effective preservative in ophthalmic preparations .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1% |

| Pseudomonas aeruginosa | 0.2% |

| Escherichia coli | 0.15% |

| Candida albicans | 0.25% |

| Aspergillus niger | 0.3% |

The mechanism by which this compound exerts its antimicrobial effects primarily involves disrupting microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged components of bacterial membranes, leading to increased permeability and ultimately cell lysis . Additionally, studies have indicated that this compound can alter the lipid composition of cell membranes, which may contribute to its efficacy against resistant strains .

Case Studies and Research Findings

-

Predictive Modeling of Biological Activity :

A study utilized machine learning models to predict the interactions of this compound with G-Protein Coupled Receptors (GPCRs) and kinases. The results indicated that this compound demonstrated a promising binding affinity with several GPCR targets, suggesting potential applications beyond antimicrobial use . -

Resistance Mechanisms :

Research on yeast strains revealed that exposure to this compound led to the development of resistance mechanisms in certain mutants. These mutants exhibited altered sensitivity profiles towards various antifungal agents, indicating that while this compound is effective, it may also contribute to the emergence of resistance under specific conditions . -

Formulation Compatibility :

This compound chloride has been shown to be compatible with various drug formulations without forming insoluble complexes with acidic drug entities. This property makes it an attractive candidate for use in pharmaceutical formulations where stability and efficacy are critical .

特性

CAS番号 |

23724-97-2 |

|---|---|

分子式 |

C29H44NO2+ |

分子量 |

438.7 g/mol |

IUPAC名 |

benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium |

InChI |

InChI=1S/C29H44NO2/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3/q+1 |

InChIキー |

PONRVFMQIXWVLG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |

正規SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lauralkonium; Lauralkonium cation; Lauralkonium ion; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。